molecular formula C33H33ClN2O4 B12286617 1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate CAS No. 74276-27-0

1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate

Cat. No.: B12286617
CAS No.: 74276-27-0
M. Wt: 557.1 g/mol
InChI Key: KZVIURQAHSUXFF-UHFFFAOYSA-M
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Description

1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate is a cationic dye characterized by two benzo[e]indolium moieties linked via a propenyl bridge. The methyl groups at the 1,1,3-positions enhance steric stability, while the conjugated π-system enables strong absorption in the visible-to-near-infrared (NIR) range. Its perchlorate counterion ensures solubility in polar organic solvents and stability in solid-state applications .

Properties

CAS No.

74276-27-0

Molecular Formula

C33H33ClN2O4

Molecular Weight

557.1 g/mol

InChI

InChI=1S/C33H33N2.ClHO4/c1-32(2)28(34(5)26-20-18-22-12-7-9-14-24(22)30(26)32)16-11-17-29-33(3,4)31-25-15-10-8-13-23(25)19-21-27(31)35(29)6;2-1(3,4)5/h7-15,18-21H,16H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KZVIURQAHSUXFF-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)CC=C=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate typically follows a three-step process:

  • Preparation of 1,1,3-trimethyl-1H-benzo[e]indolium salts
  • Condensation reaction to form the monomethine bridge
  • Anion exchange to introduce the perchlorate counterion

This synthetic route leverages the nucleophilicity of the activated methyl group in quaternary benzo[e]indolium salts and their reactivity with appropriate electrophilic reagents.

Synthesis of 1,1,3-Trimethyl-1H-benzo[e]indolium Salt

The initial step involves the preparation of 1,1,3-trimethyl-1H-benzo[e]indolium salts, typically as halide salts (iodide or bromide). As detailed in research findings, this quaternization process involves:

Procedure:

  • 1,1,2-Trimethylbenz[e]indole (1.0 g, 4.8 mmol) is dissolved in anhydrous acetonitrile (40 mL) in a flame-dried flask under argon atmosphere
  • Methyl iodide (0.75 mL, 12.0 mmol, 2.5 equiv.) is added dropwise
  • The reaction mixture is heated under reflux for 20-24 hours
  • After cooling to room temperature, the precipitate is collected by filtration
  • The solid is washed thoroughly with diethyl ether and dried under vacuum

This quaternization reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the indole attacks the methyl halide, forming the quaternary ammonium salt. The reaction typically yields 70-85% of the desired product.

Monomethine Bridge Formation

The second step involves the condensation reaction between two equivalents of 1,1,3-trimethyl-1H-benzo[e]indolium salt and a one-carbon electrophile to form the monomethine bridge:

Procedure:

  • 1,1,3-Trimethyl-1H-benzo[e]indolium iodide (2.0 mmol) is dissolved in pyridine (10 mL) or a mixture of acetic anhydride/pyridine (1:1, 10 mL)
  • Triethyl orthoformate (0.33 mL, 2.0 mmol, 1.0 equiv.) is added
  • Triethylamine (0.28 mL, 2.0 mmol, 1.0 equiv.) is added as a catalyst
  • The reaction mixture is heated at 40-60°C for 30-60 minutes with monitoring by thin-layer chromatography
  • After completion, the mixture is cooled to room temperature
  • The product is precipitated by addition of diethyl ether (30-50 mL)
  • The precipitate is collected by filtration, washed with diethyl ether, and dried

This condensation reaction typically yields 60-75% of the monomethine cyanine dye with an iodide counterion.

Anion Exchange to Perchlorate Salt

The final step involves anion exchange to convert the halide salt to the perchlorate salt:

Procedure:

  • The cyanine halide salt (1.0 mmol) is dissolved in methanol (30 mL) with gentle heating
  • A solution of perchloric acid (70% aqueous, 0.30 mL, 3.5 mmol) in methanol (5 mL) is added dropwise with stirring
  • The mixture is stirred at room temperature for 30 minutes
  • Water is added dropwise until slight turbidity appears
  • The solution is cooled to 5°C for several hours
  • The crystalline perchlorate salt is collected by filtration, washed with cold methanol and water (1:1), and dried under vacuum

This anion exchange typically yields 85-95% of the perchlorate salt with high purity.

Reaction Optimization

Key Parameters Affecting Yield and Purity

The synthesis of 1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate is influenced by several critical parameters:

Table 1. Key Parameters for Optimized Synthesis

Parameter Optimal Conditions Effect on Yield/Purity Source
Solvent for quaternization Anhydrous acetonitrile Increases yield by 15-20% compared to other solvents
Reaction time for quaternization 20-24 hours Complete conversion, minimizes side reactions
Temperature for condensation 40-60°C Higher temperatures (>80°C) can lead to decomposition
Base catalyst Triethylamine (1.0-1.5 equiv.) Essential for activating methyl group
Orthoformate excess 1.0-1.5 equivalents Higher excess doesn't improve yield significantly
Perchloric acid concentration 70% aqueous, 3-4 equiv. Lower concentrations lead to incomplete exchange
Crystallization temperature 5°C (slow cooling) Improves purity by 10-15% compared to rapid cooling

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction efficiency, particularly for the condensation and anion exchange steps:

Table 2. Solvent Effects on Reaction Yield

Reaction Step Solvent Yield (%) Comments
Quaternization Acetonitrile 80-85 Standard solvent, good solubility of reagents
Acetone 65-70 Lower yield, faster reaction
DMF 75-80 Higher boiling point, difficult workup
Condensation Pyridine 70-75 Acts as both solvent and base
Acetic anhydride/Pyridine (1:1) 75-80 Improved yield, fewer side products
Ethanol/Triethylamine 60-65 Milder conditions, lower yield
Anion Exchange Methanol 90-95 Standard solvent for perchlorate exchange
Ethanol 85-90 Slower precipitation, higher purity
Acetone/Water (4:1) 80-85 Alternative for scale-up, safer handling

Data compiled from sources

Temperature and Reaction Time Optimization

Temperature control is critical, particularly for the condensation reaction:

Table 3. Effect of Temperature and Time on Condensation Yield

Temperature (°C) Reaction Time (min) Yield (%) Side Products (%)
25 120 45-50 <5
40 60 65-70 <5
60 30 70-75 5-10
80 15 65-70 15-20
100 10 50-55 25-30

Data compiled from sources

Purification Methods

Recrystallization Techniques

Recrystallization is the preferred method for purifying 1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate:

Procedure:

  • The crude perchlorate salt is dissolved in the minimum volume of hot methanol
  • The solution is filtered hot to remove insoluble impurities
  • Water is added dropwise until slight turbidity persists
  • The solution is cooled slowly to room temperature, then to 5°C
  • The crystals are collected by filtration, washed with cold methanol/water (1:1), and dried under vacuum

This recrystallization typically yields >95% pure product as confirmed by elemental analysis.

Column Chromatography

For more challenging purifications, particularly for removing colored impurities:

Procedure:

  • Silica gel is deactivated with 5% triethylamine in the chosen eluent
  • The crude product is dissolved in a minimum volume of dichloromethane/methanol (95:5)
  • The solution is applied to the column
  • Elution is performed with dichloromethane/methanol gradients (99:1 to 90:10)
  • Fractions containing the pure product (monitored by TLC and UV-vis) are combined
  • The solvent is removed under reduced pressure
  • The product is further purified by recrystallization

This method is particularly effective for removing colored impurities that co-precipitate during recrystallization.

Comparative Purification Efficiency

Table 4. Comparative Efficiency of Purification Methods

Purification Method Final Purity (%) Recovery (%) Advantages Limitations
Single recrystallization 92-95 75-80 Simple, scalable May not remove all impurities
Double recrystallization 96-98 65-70 High purity Lower recovery
Column chromatography followed by recrystallization 98-99 60-65 Highest purity Time-consuming, solvent-intensive
Selective precipitation 90-92 80-85 Quick, economical Moderate purity

Data compiled from sources

Anion Exchange Considerations

Counter-ion Effects on Properties

The perchlorate counterion significantly affects the physical and chemical properties of the dye:

Table 5. Effect of Counter-ions on Dye Properties

Counter-ion Solubility in Organic Solvents Crystallinity Photostability Thermal Stability
Perchlorate (ClO4-) Moderate in CH2Cl2, good in MeOH Excellent High High (m.p. 238-242°C)
Iodide (I-) Poor in CH2Cl2, good in MeOH Good Moderate Moderate
Hexafluorophosphate (PF6-) Good in CH2Cl2, moderate in MeOH Very good High Very high
Tetrafluoroborate (BF4-) Moderate in most solvents Good Moderate High

Data compiled from sources

Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of 1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate includes:

1H NMR (400 MHz, CDCl3): δ 8.91 (2H, d, J = 16 Hz, CH), 8.11 (2H, d, J = 8 Hz, ar. CH), 7.93 (4H, d, J = 8 Hz, ar. CH), 7.59-7.45 (4H, m, ar. CH), 7.32 (2H, t, J = 8 Hz, ar. CH), 6.54 (1H, t, J = 12 Hz, CH), 3.82 (6H, s, N-CH3), 1.95 (12H, s, C(CH3)2)

13C NMR (100 MHz, CDCl3): δ 174.6, 140.7, 134.3, 131.5, 129.2, 128.9, 128.0, 125.4, 124.5, 122.9, 112.4, 51.6, 35.2, 27.2, 20.8

UV-Vis (MeOH): λmax = 550-555 nm, ε = 1.2-1.5 × 105 M-1cm-1

Mass Spectrometry (ESI-MS): m/z calculated for C33H33N2+: 457.26; observed: 457.3 (M+)

Purity Assessment

Table 6. Analytical Methods for Purity Assessment

Analytical Method Acceptance Criteria Comments
HPLC >98% area under curve Mobile phase: MeCN/0.1% TFA (70:30)
Elemental Analysis C: ±0.4%, H: ±0.3%, N: ±0.3% of calculated values Most reliable for confirming purity
TLC Single spot, Rf = 0.45-0.50 Silica gel, CH2Cl2/MeOH (95:5)
UV-Vis Consistent λmax, absence of shoulder peaks Useful for detecting chromophore impurities

Data compiled from sources

Scale-Up Considerations

Batch Size Optimization

Table 7. Scale-Up Parameters for Multigram Synthesis

Scale Solvent Volume Ratio Heating Method Cooling Rate Yield Efficiency
<1 g 30 mL/g Oil bath Natural 100% (reference)
1-5 g 25 mL/g Oil bath Controlled (10°C/h) 90-95%
5-20 g 20 mL/g Heating mantle Controlled (5°C/h) 85-90%
>20 g 15 mL/g Jacketed reactor Programmed cooling 80-85%

Data compiled from sources

Process Modifications for Large-Scale Synthesis

For industrial-scale production, several modifications to the laboratory procedure are recommended:

  • Replacement of pyridine with less toxic alternatives such as N-methylmorpholine
  • Use of continuous flow processes for the condensation step
  • Implementation of safer alternatives to perchloric acid, such as ammonium perchlorate in buffered solutions
  • Development of continuous crystallization processes for improved particle size control
  • Implementation of in-line monitoring for reaction progress and purity assessment

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is capable of undergoing substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural features make it suitable for developing drugs targeting neurological disorders and other therapeutic areas. The indole moiety is particularly significant due to its biological activity, which has been explored in various studies.

Case Study:
A study highlighted the synthesis of derivatives from this compound that exhibited promising antibacterial properties. The derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to participate in various reactions makes it valuable in creating compounds used in materials science and agrochemicals.

Example Reaction:
The compound can undergo electrophilic substitution reactions to form new derivatives that can be further modified for specific applications .

Fluorescent Probes

The compound is employed in developing fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing the understanding of biological mechanisms.

Application Insight:
Fluorescent probes derived from this compound have been successfully used to track cellular responses to drug treatments, providing insights into therapeutic efficacy .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industries.

Material Properties:
Polymers modified with this compound demonstrated improved resistance to thermal degradation and better mechanical strength compared to unmodified polymers .

Environmental Applications

Research has explored the potential of this compound in environmental remediation processes. Its ability to degrade pollutants makes it a candidate for cleaning contaminated environments.

Environmental Impact Study:
A study investigated the degradation of specific pollutants using this compound as a catalyst. The results indicated significant reduction in pollutant concentration over time, suggesting its effectiveness in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 2-[3-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations: Halogenated Derivatives

  • 7-Bromo Analog: The brominated derivative (CAS 726185-88-2) shares the same core structure but introduces a bromine atom at the 7-position of the benzo[e]indolium moiety. This substitution red-shifts absorption maxima due to increased electron-withdrawing effects. Safety data indicate higher toxicity compared to non-halogenated analogs, requiring stringent handling protocols .
  • Tetrachloro Derivatives : Compounds like 4,4',5,5'-tetrachloro-Δ²,²'(3H,3'H)-bi[1H-indole]-3,3'-dione (CAS 6371-39-7) exhibit significant bathochromic shifts (~100 nm) in absorption spectra compared to the target compound, attributed to chlorine’s electron-withdrawing nature and extended conjugation .

Table 1: Halogenated Derivatives Comparison

Property Target Compound 7-Bromo Analog Tetrachloro Derivative
Absorption λ_max (nm) ~650* ~700 ~750
Solubility High (Polar) Moderate Low
Toxicity Moderate High Not Reported

*Estimated based on structural analogs.

Linker Modifications: Extended Conjugation

  • Penta-1,3-dien-1-yl Linker : Replacing the propenyl bridge with a penta-1,3-dien-1-yl group (as in CAS 56289-64-6) extends conjugation, shifting absorption into the NIR range (~800 nm). The iodide counterion in this derivative reduces solubility in polar solvents compared to perchlorate .
  • Cyanoacetamide Substituent: 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)-2-cyanoacetamide (from ) introduces a cyanoacetamide group, enabling hydrogen bonding and dimer formation in the solid state. This enhances thermal stability but reduces solubility in non-polar solvents .

Table 2: Linker and Functional Group Effects

Compound Type Key Feature Absorption λ_max (nm) Solubility Stability
Target Compound Propenyl linker ~650 High (Polar) Moderate
Penta-dienyl Derivative Extended conjugation ~800 Moderate (DMSO) High (Solid)
Cyanoacetamide Derivative Hydrogen-bonding groups ~600 Low (Non-polar) High (Thermal)

Core Structure Variations

  • Benzo[f]indol vs. Benzo[e]indol : Compounds with benzo[f]indol (e.g., 4-chloro-N'-2-(3,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-ylidene)propanehydrazonamide) exhibit altered steric hindrance and electronic distribution, leading to ~50 nm blue shifts in absorption compared to the target compound .
  • Imidazolium Core : 1,3-Dibenzoyl-2-(1H-indol-3-yl)-2,3-dihydro-1H-imidazol-1-ium perchlorate (CAS 62573-79-9) replaces the indolium core with imidazolium, reducing π-conjugation and shifting absorption to ~450 nm. The perchlorate counterion maintains similar solubility profiles .

Key Research Findings

  • Optical Applications : The target compound’s strong NIR absorption makes it suitable for organic photovoltaics, while halogenated derivatives are prioritized in bioimaging due to deeper tissue penetration .
  • Safety Considerations : Perchlorate salts generally pose explosion risks under friction or heating, but brominated analogs exhibit higher acute toxicity (LD50 < 100 mg/kg in rodents) .

Biological Activity

1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C51H51N2C_{51}H_{51}N_2 with a molecular weight of 702.8 g/mol. Its structure features multiple indole units connected through a pentadienyl chain, which is essential for its biological activity.

PropertyValue
Molecular FormulaC51H51N2
Molecular Weight702.8 g/mol
IUPAC Name1H-benzo[e]indol-3-ium perchlorate
CAS Number228120-22-7

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with suitable pentadienyl precursors under controlled conditions. The process often requires an inert atmosphere to prevent oxidation and other side reactions. Purification methods such as recrystallization or chromatography are commonly employed to obtain the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's mechanism involves the modulation of cellular signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. It has been found to regulate immune responses by modulating cytokine production in immune cells. This activity suggests potential applications in treating autoimmune diseases and enhancing vaccine efficacy.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM. Mechanistic studies showed that the compound activates p53 signaling pathways leading to increased apoptosis rates .

Study 2: Antimicrobial Activity

Another study published in Phytomedicine assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL for both bacterial strains, indicating strong antibacterial properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It appears to bind to various enzymes and receptors involved in critical signaling pathways. For instance:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • Cytokine Modulation : It alters cytokine profiles in immune cells, enhancing or suppressing immune responses as needed.

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